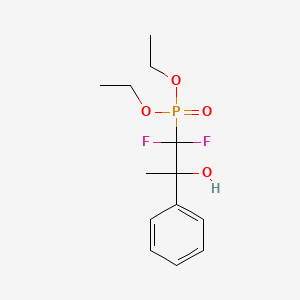
(2-(Perfluoropropyl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Perfluoropropyl)pyridin-4-yl)boronic acid is a specialized organoboron compound characterized by the presence of a perfluoropropyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine derivative with a perfluoropropylboronic acid under mild conditions .
Industrial Production Methods
Industrial production of (2-(Perfluoropropyl)pyridin-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
化学反应分析
Types of Reactions
(2-(Perfluoropropyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can modify the perfluoropropyl group or the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
Major products formed from reactions involving this compound include various substituted pyridine derivatives, boronic esters, and other organoboron compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(2-(Perfluoropropyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic acid derivatives has shown potential in the development of drugs, particularly as enzyme inhibitors.
Industry: It is used in the production of advanced materials and polymers, benefiting from its unique chemical properties.
作用机制
The mechanism of action of (2-(Perfluoropropyl)pyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which facilitates the transfer of the perfluoropropyl group to the target molecule. This process is often catalyzed by palladium or other transition metals, which help to stabilize the reaction intermediates and lower the activation energy of the reaction .
相似化合物的比较
Similar Compounds
Similar compounds to (2-(Perfluoropropyl)pyridin-4-yl)boronic acid include:
2-(Trifluoromethyl)pyridine-4-boronic acid: Another fluorinated pyridine boronic acid with similar reactivity but different electronic properties due to the trifluoromethyl group.
4-Pyridinylboronic acid: A simpler boronic acid derivative without the perfluoropropyl group, used in similar cross-coupling reactions.
Uniqueness
The uniqueness of this compound lies in its perfluoropropyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of highly fluorinated organic compounds or in applications requiring specific electronic characteristics.
属性
IUPAC Name |
[2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF7NO2/c10-6(11,7(12,13)8(14,15)16)5-3-4(9(18)19)1-2-17-5/h1-3,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDCFPUOQSXIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(C(C(F)(F)F)(F)F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8049643.png)
![Methyl 5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B8049647.png)
![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol](/img/structure/B8049649.png)
![7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B8049665.png)
![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B8049675.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octan-8-yl]oxy]acetic acid](/img/structure/B8049696.png)
![1-Oxaspiro[3.5]nonan-3-one](/img/structure/B8049698.png)
![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide](/img/structure/B8049709.png)
![7-Bromo-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8049717.png)
![(S)-6-isopropyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049724.png)




